molecular formula C8H8N2O5 B166594 2-Methoxy-1-methyl-3,5-dinitrobenzene CAS No. 29027-13-2

2-Methoxy-1-methyl-3,5-dinitrobenzene

Cat. No.: B166594
CAS No.: 29027-13-2
M. Wt: 212.16 g/mol
InChI Key: XCHBHMOBNNBYAX-UHFFFAOYSA-N
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Description

2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 83-66-9), historically and commercially known as Musk Ambrette, is a synthetic nitro musk compound with the molecular formula C12H16N2O5 . This compound is characterized as a pale yellow to yellow granular crystalline solid with a distinctive heavy floral-musky odor . It is virtually insoluble in water but exhibits solubility in various organic solvents, including 95% ethanol, diethyl phthalate, and diethyl ether . Historically, its primary application was as a fragrance material and flavoring agent, where it served as a base note and fixative in perfumery due to its persistent aroma . From a research perspective, this compound is of significant interest in toxicological and environmental studies. It has been implicated in cases of photoallergic contact dermatitis and photosensitivity reactions . Repeated-dose studies in rats have shown evidence of neurotoxicity, specifically causing demyelination of the spinal cord, as well as changes in testicular weight . Its properties as a nitroaromatic compound also make it a subject of interest in analytical chemistry, particularly in the development of methods for detecting nitro musks in complex matrices like biological tissues, fish, and consumer products using techniques such as gas chromatography with electron capture detection (GC/ECD) and mass spectrometry (GC/MS) . Owing to its identified health effects, the use of Musk Ambrette as a fragrance ingredient is now prohibited in the European Union . This product is intended for research purposes only, specifically for use in chemical standards, toxicological investigations, and environmental analysis. It is strictly not for personal, medicinal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHBHMOBNNBYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324280
Record name 2-Methoxy-1-methyl-3,5-dinitrobenzene
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29027-13-2
Record name NSC406250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-1-methyl-3,5-dinitrobenzene
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Advanced Synthetic Methodologies for 2 Methoxy 1 Methyl 3,5 Dinitrobenzene and Analogues

Strategic Approaches to Regioselective Nitration of Aromatic Substrates

The introduction of nitro groups onto an aromatic ring with high regioselectivity is a cornerstone of synthesizing specifically substituted nitroaromatics. Traditional nitration methods often lead to a mixture of isomers, necessitating advanced strategies to control the position of nitration. frontiersin.orgfrontiersin.org

Electrophilic Nitration of Activated and Deactivated Aromatic Rings

Electrophilic aromatic substitution is a fundamental process for nitrating aromatic compounds. frontiersin.org The facility of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring.

Activated Rings: Substituents that donate electron density to the ring, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, are termed activating groups. masterorganicchemistry.comcsbsju.edu They increase the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by the electrophile (the nitronium ion, NO2+). csbsju.edumasterorganicchemistry.com For instance, anisole (B1667542), with its activating methoxy group, undergoes mono-nitration in high yield. frontiersin.org Similarly, toluene (B28343), with its activating methyl group, reacts significantly faster than benzene. masterorganicchemistry.com Activating groups generally direct the incoming nitro group to the ortho and para positions. libretexts.org

Deactivated Rings: Conversely, electron-withdrawing groups, such as the nitro group (-NO2) itself, are deactivating. masterorganicchemistry.comcsbsju.edu They reduce the electron density of the ring, making it less reactive towards electrophiles. csbsju.edu For example, the nitration of nitrobenzene (B124822) is drastically slower than that of benzene. csbsju.edu Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception; they are deactivating yet direct ortho and para. libretexts.org

Ring TypeSubstituent TypeEffect on Reaction RateDirecting Influence
ActivatedElectron-donating (e.g., -OCH3, -CH3)Faster than benzene masterorganicchemistry.comcsbsju.eduortho, para libretexts.org
DeactivatedElectron-withdrawing (e.g., -NO2)Slower than benzene csbsju.edumeta libretexts.org

Influence of Steric and Electronic Effects on Nitration Regioselectivity

The final regiochemical outcome of a nitration reaction is a delicate interplay of both electronic and steric factors. frontiersin.orgnumberanalytics.com

Electronic Effects: As discussed, the electronic nature of the substituents governs the inherent reactivity and directing influence. studysmarter.co.uk Electron-donating groups stabilize the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the attack at the ortho and para positions through resonance, making these positions electronically favored. msu.edunih.gov

Steric Effects: The size of the substituents on the aromatic ring and the approaching electrophile can significantly influence the regioselectivity. numberanalytics.com Bulky groups can hinder the approach of the nitrating agent to the adjacent ortho positions. numberanalytics.comyoutube.com This steric hindrance can lead to a preference for substitution at the less crowded para position, even if the ortho position is electronically favored. youtube.com For example, while toluene produces a significant amount of the ortho-nitro product, the nitration of ethylbenzene, which has a larger ethyl group, shows a preference for the para product due to increased steric hindrance. frontiersin.org

FactorDescriptionImpact on Regioselectivity
Electronic Effects The electron-donating or withdrawing nature of substituents. studysmarter.co.ukDetermines the inherent directing influence (ortho/para vs. meta). libretexts.org
Steric Effects The physical bulk of substituents near a reaction site. numberanalytics.comCan hinder attack at the ortho position, favoring the para position. youtube.com

Optimization of Reaction Parameters for Controlled Product Distribution

To maximize the yield of the desired isomer and minimize side reactions, careful optimization of reaction parameters is crucial. nih.govacs.org

Key parameters that can be adjusted include:

Temperature: Nitration reactions are often exothermic, and controlling the temperature can prevent over-nitration and the formation of byproducts. acs.org

Concentration: The concentration of the nitrating agent (e.g., nitric acid) and any co-acids (e.g., sulfuric acid) can significantly affect the reaction rate and selectivity. frontiersin.orgnih.gov Dilute conditions can sometimes favor mono-nitration. frontiersin.org

Catalyst: The choice of catalyst can influence the reaction's efficiency and regioselectivity. researchgate.net For example, zeolites have been used as catalysts in nitration reactions to achieve high conversion and selectivity. researchgate.net

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. nih.gov

Flow Rate and Residence Time (in continuous flow systems): In modern continuous-flow reactors, the flow rate of reactants and the residence time within the reactor are critical parameters for controlling the reaction and achieving high product throughput. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Methoxy-Dinitrobenzenes

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route for the synthesis of methoxy-dinitrobenzene derivatives, particularly when direct nitration is not feasible or leads to undesired isomers. masterorganicchemistry.comwikipedia.org

Introduction of Methoxy Functionalities via Aryl Substitution

The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org

In the synthesis of methoxy-dinitrobenzenes, a common strategy is to use a methoxide (B1231860) source (e.g., sodium methoxide) as the nucleophile to displace a suitable leaving group, such as a halide (e.g., chlorine, fluorine), from a dinitro-substituted aromatic ring. researchgate.netlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. masterorganicchemistry.comlibretexts.org

Reactant 1Reactant 2Product TypeKey Requirement
Dinitro-substituted aryl halideMethoxide source (e.g., NaOCH3)Methoxy-dinitrobenzeneStrong electron-withdrawing groups (ortho/para to leaving group) wikipedia.org

Sequential Halogenation and Methoxylation Strategies

A versatile approach to constructing specific methoxy-dinitrobenzene analogues involves a two-step process of halogenation followed by methoxylation. This strategy allows for precise control over the substitution pattern.

First, a suitable aromatic precursor is halogenated to introduce a leaving group at a specific position. Subsequently, this halogen is displaced by a methoxy group via an SNAr reaction. This sequential approach is particularly useful for synthesizing compounds where the desired substitution pattern cannot be achieved through direct nitration of a methoxy-containing precursor. For instance, a dinitro-dihalo-substituted benzene can undergo sequential nucleophilic displacement, allowing for the introduction of different nucleophiles, including methoxy groups, in a controlled manner. nih.gov This method offers a high degree of flexibility in the synthesis of complex aromatic structures.

Multi-Step Synthetic Pathways for Complex Dinitrobenzene Derivatives

The synthesis of polysubstituted nitroaromatic compounds, such as 2-Methoxy-1-methyl-3,5-dinitrobenzene, necessitates sophisticated strategies that go beyond simple electrophilic aromatic substitution on parent hydrocarbons. The challenge lies in controlling the regioselectivity of the nitration steps to install nitro groups at specific positions, especially when multiple activating or deactivating groups are present on the aromatic ring. This often requires multi-step pathways involving the careful selection of precursors and the strategic manipulation of functional groups.

Derivatization from Precursor Aromatic Systems

The primary route to complex dinitrobenzene derivatives involves the direct nitration of a substituted aromatic precursor. The success of this approach hinges on the directing effects of the substituents already present on the benzene ring. For the synthesis of this compound, the logical precursor is 2-methylanisole (B146520) (also known as o-cresyl methyl ether). scbt.comwikipedia.org

In this precursor, the methoxy (-OCH₃) group at position 2 and the methyl (-CH₃) group at position 1 are both ortho-, para-directing activators for electrophilic aromatic substitution. nih.gov However, the methoxy group is a significantly stronger activating group than the methyl group. Its powerful electron-donating resonance effect strongly directs incoming electrophiles to the positions ortho and para to it. The positions ortho to the -OCH₃ group are C1 (blocked by the methyl group) and C3. The position para to the -OCH₃ group is C5. Therefore, the direct nitration of 2-methylanisole is expected to yield substitution at the C3 and C5 positions, which are also meta to the methyl group. This alignment of directing effects makes direct dinitration a feasible pathway.

The nitration of anisole and its derivatives has been studied extensively. The reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. rsc.orgyoutube.com The conditions can be tuned to control the degree of nitration. For instance, the nitration of anisole itself can yield a mixture of ortho and para isomers, with the ratio being influenced by reaction conditions like acidity and temperature. rsc.org In the case of 2-methylanisole, nitration to produce this compound would proceed via the initial formation of mononitrated intermediates, followed by a second nitration. rsc.org

Table 1: Regioselectivity in the Nitration of Anisole and Toluene

Click to view table
Starting MaterialSubstituentDirecting EffectMajor Mononitration ProductsReference
Anisole-OCH₃Ortho, Para (strongly activating)2-Nitroanisole, 4-Nitroanisole nih.govresearchgate.net
Toluene-CH₃Ortho, Para (weakly activating)2-Nitrotoluene, 4-Nitrotoluene nih.govwikipedia.org

Alternative multi-step pathways can be designed to ensure specific regiochemistry, particularly when direct nitration might lead to undesired isomers. youtube.com These strategies often involve functional group interconversions or the use of protecting groups. youtube.com For example, a synthetic plan could start with a precursor that is later modified to generate the desired 2-methoxy-1-methyl arrangement. An illustrative, though more complex, approach could involve:

Starting with a molecule like 3,5-dinitrotoluene.

Introducing a hydroxyl group at the C2 position via nucleophilic aromatic substitution or other advanced methods.

Methylating the hydroxyl group to form the final methoxy ether.

Such pathways, while often longer, provide greater control over the final product structure. The synthesis of analogues like 2,4-dinitrotoluene (B133949) (DNT) often begins with toluene, which is first mononitrated and then dinitrated, with the regioselectivity governed by the methyl group and the first nitro group. wikipedia.org

Stereochemical Considerations in Substituted Nitroaromatics

While this compound itself is an achiral molecule without a stereocenter, the broader class of complex substituted nitroaromatics can exhibit stereoisomerism. A key type of stereochemistry observed in sterically hindered analogues is atropisomerism. youtube.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. mdpi.com This phenomenon does not require a traditional chiral carbon atom but results from a high rotational energy barrier caused by bulky substituents preventing free rotation. academie-sciences.fr

For atropisomerism to occur in analogues of dinitrobenzene, such as substituted biaryl systems, two conditions are generally required:

The rotation around the single bond connecting the two aromatic rings (the pivotal bond) must be significantly hindered. This is typically caused by the presence of large ortho-substituents.

Neither of the rings can possess a vertical plane of symmetry. youtube.com

Nitro groups, due to their size and electronic properties, can contribute significantly to the steric hindrance that restricts rotation. In a hypothetical biaryl analogue containing dinitro-substituted rings, the presence of nitro groups and other substituents at the ortho positions could create a sufficiently high barrier to rotation to allow for the isolation of stable enantiomers at room temperature. mdpi.com

Researchers classify atropisomers based on the energy barrier to rotation, which correlates to their half-life for racemization. academie-sciences.fracademie-sciences.fr

Table 2: Classification of Atropisomers by Rotational Energy Barrier

Click to view table
ClassRotational Energy Barrier (kcal/mol)Racemization TimeStabilityReference
Class 1< 20Seconds to minutesRapidly interconverting academie-sciences.fr
Class 220 - 28Hours to a monthSeparable but may racemize over time academie-sciences.fr
Class 3> 28Years or longerConfigurationally stable at room temperature academie-sciences.fr

The study of atropisomerism is crucial in fields like drug discovery, as different atropisomers of a molecule can have vastly different biological activities. academie-sciences.fr For instance, research on N-aryl indole (B1671886) derivatives substituted with nitro-phthalonitrile has shown the existence of Class 1 atropisomers, which interconvert rapidly but can still bind selectively to biological targets. academie-sciences.fr The synthesis of these chiral molecules often requires specialized enantioselective methods, such as those employing central-to-axial chirality conversion, to produce a single enantiomer. mdpi.com While not directly applicable to this compound, these stereochemical principles are fundamental to the design and synthesis of its more complex, sterically hindered analogues.

Mechanistic Investigations into the Reactivity of 2 Methoxy 1 Methyl 3,5 Dinitrobenzene

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. libretexts.orgucalgary.ca In the case of 2-Methoxy-1-methyl-3,5-dinitrobenzene, the substitution pattern is determined by the combined electronic and steric effects of the methoxy (B1213986), methyl, and nitro groups.

Directing Group Effects of Methoxy, Methyl, and Nitro Substituents

The directing effect of a substituent in electrophilic aromatic substitution is a consequence of its ability to donate or withdraw electron density from the benzene (B151609) ring, thereby stabilizing or destabilizing the carbocation intermediate (the sigma complex or Wheland intermediate). wikipedia.orgorganicchemistrytutor.comchemeurope.com

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to its ability to donate a lone pair of electrons from the oxygen atom to the aromatic ring through resonance, which stabilizes the positive charge in the ortho and para transition states. organicchemistrytutor.com

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring primarily through an inductive effect, which stabilizes the carbocation intermediate. libretexts.org

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. libretexts.orgyoutube.com It is strongly electron-withdrawing due to both inductive and resonance effects, which destabilizes the carbocation intermediate, particularly when the positive charge is at the ortho or para position. youtube.com

Hammett Analysis and Electronic Influences on Reaction Rates

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted benzene derivative to the logarithm of the corresponding constant for the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ).

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings. nih.gov The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. nih.gov

Activation by Electron-Withdrawing Nitro Groups in Meisenheimer Complex Formation

The two nitro groups in this compound strongly activate the aromatic ring for SNAr reactions. These groups withdraw electron density, making the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgchemeurope.comsemanticscholar.org This complex is formed when a nucleophile adds to the aromatic ring, creating a negatively charged species where the charge is delocalized over the ring and, importantly, onto the electron-withdrawing nitro groups. wikipedia.orgchemeurope.com The stability of the Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction.

Kinetics and Thermodynamics of Nucleophile Attack and Leaving Group Departure

The kinetics of SNAr reactions can be complex, with either the formation of the Meisenheimer complex or the departure of the leaving group being the rate-determining step. semanticscholar.org The nature of the nucleophile, the leaving group, and the solvent all play a significant role. nih.govrsc.org In many cases, the attack of the nucleophile to form the Meisenheimer complex is the slow step. However, if the leaving group is poor, its departure can become rate-limiting.

For this compound, potential leaving groups in an SNAr reaction could be the methoxy group or one of the nitro groups, depending on the reaction conditions and the nucleophile used. The relative stability of the potential leaving groups as anions will influence the thermodynamics of the reaction.

NucleophileLeaving GroupRate-Determining Step
Hydrazine (B178648)ChlorideFormation of zwitterionic intermediate
HydrazineMethoxy, Phenyl ether, Phenyl sulfide, Phenyl sulfoneDeparture of the leaving group

Data sourced from studies on 2,4-dinitrobenzene derivatives, which provide insights into the expected behavior of the title compound. semanticscholar.org

Solvent Effects on SNAr Reaction Mechanisms and Intermediates

The solvent can have a profound effect on the rates and mechanisms of SNAr reactions. nih.govresearchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, are generally good solvents for SNAr reactions because they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. chemrxiv.org They are also effective at stabilizing the charged Meisenheimer intermediate. nih.gov Protic solvents, such as methanol, can solvate both the nucleophile and the intermediate, but can also decrease the nucleophilicity of anionic nucleophiles through hydrogen bonding. researchgate.net The choice of solvent can therefore influence the stability of the transition states and intermediates, and in some cases, even alter the reaction mechanism. nih.govresearchgate.net

SolventEffect on SNAr RateRationale
DMSORate enhancementStabilizes charged intermediates, increases nucleophilicity
AcetonitrileModerate ratePolar aprotic, but less effective at stabilizing intermediates than DMSO
MethanolRate can be slowerCan decrease nucleophilicity of anionic nucleophiles through hydrogen bonding

General trends observed for SNAr reactions of nitroaromatic compounds. semanticscholar.org

Electrochemical Reduction Mechanisms of Dinitroaromatic Systems

The electrochemical reduction of dinitroaromatic compounds, including analogs of this compound, is a complex process involving multiple steps and the generation of various reactive intermediates.

Multi-Electron Transfer Processes and Radical Anion Generation

The initial step in the electrochemical reduction of dinitroaromatic compounds in aprotic solvents is typically a one-electron transfer to form a radical anion. This process is often reversible. A second one-electron transfer can then occur at a more negative potential to form a dianion. researchgate.net The stability and subsequent reactivity of these radical anions and dianions are highly dependent on the molecular structure and the reaction conditions.

For instance, studies on 2,4-dinitrotoluene (B133949) (DNT), a structural analog of the title compound, show two distinct one-electron transfers in anhydrous solvents. umn.edu The first reduction leads to the formation of the DNT radical anion, which is intensely colored. umn.edu The standard one-electron redox potentials at pH 7 for 2,4-DNT and 2,6-DNT have been determined to be -0.397 V and -0.402 V, respectively, indicating that the position of the substituents influences the ease of reduction. oecd.org

Table 1: Standard One-Electron Redox Potentials of Selected Dinitrotoluene Isomers at pH 7

CompoundStandard Redox Potential (V vs. NHE)
2,4-Dinitrotoluene-0.397 oecd.org
2,6-Dinitrotoluene-0.402 oecd.org

This table presents data for compounds structurally related to this compound to illustrate the expected range of redox potentials.

Protonation Equilibria and Kinetics of Electrogenerated Species

In the presence of proton donors, the electrochemically generated radical anions and dianions of dinitroaromatic compounds can undergo protonation. The kinetics of these protonation steps are crucial in determining the final products of the reduction.

For example, the radical anion of 2,4-dinitrotoluene has been shown to be basic enough to deprotonate the methyl group of an unreacted DNT molecule in the absence of other proton sources. umn.edu In buffered aqueous solutions, the reduction of dinitrotoluenes can involve multiple proton and electron transfers, leading to products such as hydroxylamines. umn.edu Computational studies on 2,4-dinitrotoluene suggest that in the presence of protons, the formation of 2,4-bis(N-hydroxylamino)toluene is thermodynamically favored over the formation of aminonitrotoluene. umn.edu

The rate constants for the protonation of nitroaromatic radical anions can vary significantly depending on the specific compound and the proton donor. While specific data for this compound is not available, studies on other nitroaromatic compounds provide insight into the expected kinetics.

Dimerization and Other Follow-Up Chemical Reactions of Reduced Intermediates

The highly reactive radical anions generated during the electrochemical reduction of dinitroaromatics can undergo various follow-up chemical reactions, including dimerization. The anion radicals of some dinitroaromatic compounds, such as 1,3,5-trinitrobenzene (B165232) and 3,5-dinitropyridine, have been observed to undergo reversible dimerization. researchgate.net

In the case of 2,6-dinitrotoluene, EPR analysis has shown that its anion radical can form a tight ion pair with a counterion (like K+ or Na+), and this association can lead to the loss of metal nitrite (B80452) upon agitation of the solid salt, resulting in detonation. nih.gov This highlights the potential for complex and hazardous follow-up reactions of the reduced intermediates.

Furthermore, the reduction of dinitroaromatic compounds can lead to the formation of various products through a series of electron and proton transfer steps, as well as chemical reactions of the intermediates. For instance, the bioreduction of 2,4-dinitroanisole, a close analog of the title compound, initially yields 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. ebi.ac.uk Azo and hydrazine dimer derivatives can also be formed from the coupling of these reduction products. ebi.ac.uk

Influence of Electrode Material and Electrolyte on Redox Pathways

The nature of the electrode material and the composition of the electrolyte can significantly influence the electrochemical reduction pathways of dinitroaromatic compounds. Different electrode materials can exhibit varying catalytic activities and overpotentials for the electron transfer steps.

Photochemical Transformations and Excited State Dynamics

The absorption of light by dinitroaromatic compounds can initiate a series of photochemical and photophysical processes, leading to their transformation or de-excitation.

Ultrafast Intersystem Crossing (ISC) Pathways in Nitroaromatics

A key feature of the excited state dynamics of many nitroaromatic compounds is the highly efficient and rapid intersystem crossing (ISC) from the initially populated singlet excited state to a triplet state. This process often occurs on a sub-picosecond timescale.

For instance, studies on nitronaphthalene derivatives have revealed intersystem crossing times of a few hundred femtoseconds. nih.gov This ultrafast ISC is attributed to strong spin-orbit coupling facilitated by the nitro group(s). researchgate.net In ortho-nitrobenzaldehyde, a prototypical photolabile nitro-aromatic compound, intersystem crossing can occur from the S1 state with a time constant of about 2.4 picoseconds, populating a triplet ππ* state localized on the nitro group. acs.org

The lifetime of the excited states is a critical parameter in determining the photochemical outcome. For 2,4,6-trinitrobenzene-1,3,5-triamine (TATB), two prominent excited states with lifetimes of 0.72 and 4.4 picoseconds have been identified. dtic.mil While specific data for this compound is not available, it is expected to exhibit similar ultrafast excited-state dynamics dominated by intersystem crossing.

Table 2: Excited State Lifetimes of Selected Nitroaromatic Compounds

CompoundExcited StateLifetime (ps)
ortho-NitrobenzaldehydeS1~2.4 acs.org
2,4,6-Trinitrobenzene-1,3,5-triamineExcited State 10.72 dtic.mil
2,4,6-Trinitrobenzene-1,3,5-triamineExcited State 24.4 dtic.mil

This table provides examples of excited state lifetimes for related nitroaromatic compounds to illustrate the typical timescales of their photophysical processes.

This rapid population of the triplet state often precludes significant fluorescence from the singlet state and opens up photochemical reaction pathways from the triplet potential energy surface.

Photodissociation Processes and Radical Formation (e.g., Nitric Oxide Release)

Upon absorption of ultraviolet (UV) light, nitroaromatic compounds can undergo a variety of photodissociation reactions, leading to the formation of radical species. A prominent and well-studied photodissociation channel in many nitroaromatics is the cleavage of the C-NO₂ bond to release nitrogen dioxide (NO₂) or the intramolecular rearrangement leading to the release of nitric oxide (NO). rsc.orgaip.org

For this compound, two primary photodissociation pathways involving the nitro groups are anticipated:

C-NO₂ Bond Homolysis: This process involves the direct cleavage of the carbon-nitrogen bond, yielding a dinitrotolyl radical and a nitrogen dioxide (NO₂) radical. This is a common pathway observed in the photolysis of nitrobenzene (B124822). aip.orgnih.gov The energy of the incident photon must be sufficient to overcome the C-NO₂ bond dissociation energy.

Nitro-Nitrite Isomerization and NO Release: A more complex pathway involves an initial photoisomerization of the nitro group to a nitrite group (-ONO), which is less stable. This nitrite intermediate can then undergo further photochemical reactions, leading to the cleavage of the O-N bond and the release of nitric oxide (NO). rsc.orgnih.gov This mechanism is often invoked to explain the formation of NO from nitroaromatic compounds. Studies on nitrobenzene have suggested that this process can occur through a complex sequence of atomic rearrangements and state changes. rsc.org The presence of two nitro groups in this compound could potentially lead to sequential or competitive dissociation events.

The formation of other radical species is also plausible. For instance, photolysis of dinitrotoluenes (DNTs) has been shown to produce various intermediates, including dinitrobenzyl alcohols and dinitrobenzaldehydes, suggesting that reactions involving the methyl group can also be initiated by photoexcitation. researchgate.net The methoxy group (-OCH₃) could also influence the photodissociation pathways, potentially through its electron-donating nature affecting the electronic structure of the excited states.

The quantum yields for these photodissociation processes in nitroaromatics are generally low, indicating that other deactivation pathways, such as intersystem crossing and internal conversion, are highly efficient. nih.gov

Table 1: Potential Photodissociation Products of this compound

Precursor MoleculePrimary Dissociation ChannelResulting Radical Species
This compoundC-NO₂ Bond Homolysis2-Methoxy-1-methyl-3,5-dinitrophenyl radical + •NO₂
This compoundNitro-Nitrite Isomerization2-Methoxy-1-methyl-3-nitro-5-nitritophenyl radical → Subsequent release of •NO

Role of Singlet and Triplet Excited States in Photoreactivity

The photoreactivity of nitroaromatic compounds is intimately linked to the nature and dynamics of their singlet and triplet excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). For nitroaromatics, the initial excitation is often to a bright ππ* state. acs.org However, these molecules are characterized by the presence of low-lying nπ* excited states associated with the non-bonding electrons on the oxygen atoms of the nitro group. rsc.orgrsc.org

A key feature of nitroaromatic photophysics is the remarkably efficient intersystem crossing (ISC) from the initially populated singlet excited state to the triplet manifold (Tₙ). rsc.orgrsc.org This process can occur on a sub-picosecond timescale and is one of the fastest ISC rates observed for organic molecules. rsc.org The strong spin-orbit coupling, facilitated by the presence of the nitro group, is responsible for this rapid singlet-to-triplet conversion. researchgate.net

The photoreactivity of this compound is therefore expected to be largely governed by the chemistry of its triplet excited states. Theoretical studies on nitrobenzene have shown that a triplet nπ* state is crucial in facilitating the C-NO₂ bond dissociation. nih.gov The potential energy surface of this triplet state often shows a dissociative character along the C-N coordinate.

The relative ordering of the ππ* and nπ* excited states, both singlet and triplet, is a critical factor in determining the photochemical outcome. This ordering is sensitive to the substitution pattern on the aromatic ring and the solvent environment. rsc.org The electron-donating methoxy group and the electron-withdrawing nitro groups in this compound will have opposing effects on the energies of the ππ* states, while the nπ* states are expected to be less affected by ring substitution.

Table 2: Generalized Excited State Transitions in Nitroaromatic Compounds

TransitionDescriptionTimescaleSignificance in Photoreactivity
S₀ → Sₙ (ππ*)Absorption of UV light to an excited singlet state.FemtosecondsInitiates all photochemical processes.
Sₙ → S₁Internal conversion to the lowest excited singlet state.Femtoseconds to PicosecondsPrecedes intersystem crossing or fluorescence.
S₁ → TₙIntersystem crossing to a triplet state.Sub-picosecond to PicosecondsA dominant pathway, populates the reactive triplet states. rsc.orgrsc.org
T₁ → S₀Phosphorescence or non-radiative decay.Nanoseconds to MillisecondsReturns the molecule to the ground state.
T₁ → ProductsPhotochemical reaction from the triplet state.VariesLeads to bond cleavage and radical formation. nih.gov

Computational and Spectroscopic Probes of Non-Adiabatic Dynamics

The intricate photochemical pathways in nitroaromatic compounds, involving rapid transitions between multiple electronic states, necessitate the use of sophisticated computational and spectroscopic techniques to unravel the underlying non-adiabatic dynamics. Non-adiabatic processes occur when the Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motion, breaks down. This is common in photochemical reactions, particularly near conical intersections where potential energy surfaces of different electronic states cross or approach each other. youtube.comruhr-uni-bochum.de

Computational Probes:

High-level quantum chemical calculations are indispensable for mapping the potential energy surfaces of the ground and excited states and for identifying key features like conical intersections and transition states. Methods such as:

Complete Active Space Self-Consistent Field (CASSCF): This method is well-suited for describing the electronic structure of molecules in their excited states, where multiple electronic configurations can be important. acs.orgacs.org

Multiconfigurational Second-Order Perturbation Theory (CASPT2): This approach builds upon CASSCF by incorporating dynamic electron correlation, providing more accurate energy calculations for the excited states. acs.orgacs.org

These computational tools can be used to simulate the reaction pathways, for example, by calculating the minimum energy paths for dissociation or isomerization on the excited-state surfaces. acs.org Ab initio molecular dynamics simulations, which solve the equations of motion for the nuclei on-the-fly using quantum chemically calculated forces, can provide a real-time picture of the non-adiabatic transitions. youtube.com

Spectroscopic Probes:

Ultrafast spectroscopic techniques are crucial for experimentally observing the transient species and rapid dynamics that occur immediately after photoexcitation.

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique allows for the monitoring of the formation and decay of excited states and transient intermediates on the femtosecond to picosecond timescale. rsc.org By observing the appearance and disappearance of specific spectral signatures, the kinetics of processes like intersystem crossing and vibrational relaxation can be determined.

Time-Resolved Mass Spectrometry (TRMS): This method can be used to detect and identify the ionic fragments produced upon photoionization of the transient species, providing direct evidence for photodissociation products. acs.org

By combining the insights from these advanced computational and spectroscopic methods, a detailed mechanistic picture of the non-adiabatic dynamics governing the photoreactivity of nitroaromatic compounds like this compound can be constructed. These investigations would elucidate the precise sequence of events, from initial photoabsorption to the final formation of radical products.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 1 Methyl 3,5 Dinitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the constitution of 2-Methoxy-1-methyl-3,5-dinitrobenzene. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, which is influenced by the electron-withdrawing nitro groups and the electron-donating methoxy (B1213986) and methyl groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The two aromatic protons (H-4 and H-6) are chemically non-equivalent and would appear as distinct signals, likely doublets due to coupling with each other. The methyl and methoxy protons would each appear as singlets, with their chemical shifts providing key information. For comparison, in related compounds like 1,3-dinitrobenzene (B52904), aromatic protons appear at significantly downfield shifts (δ 7.8-9.1 ppm) due to the strong deshielding effect of the nitro groups. chemicalbook.com The presence of the electron-donating methyl and methoxy groups in this compound would modulate these shifts.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct resonance. nih.govuobasrah.edu.iq The aromatic carbons directly attached to the nitro groups (C-3 and C-5) would be significantly deshielded, appearing at high chemical shifts. Conversely, the carbons bonded to the methyl (C-1) and methoxy (C-2) groups would also show characteristic shifts influenced by these substituents. The chemical shifts of the methyl and methoxy carbons themselves are also diagnostic.

NMR spectroscopy is a powerful tool for differentiating this compound from its isomers, such as 5-Methoxy-2-methyl-1,3-dinitrobenzene. Each isomer possesses a unique substitution pattern, leading to a distinct set of chemical shifts and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, effectively creating a unique "fingerprint" for each molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents predicted data based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Atom Nucleus Predicted Chemical Shift (δ) ppm Multiplicity
H-4 ¹H 8.0 - 8.5 d
H-6 ¹H 8.0 - 8.5 d
-OCH₃ ¹H 3.8 - 4.2 s
-CH₃ ¹H 2.3 - 2.7 s
C-1 ¹³C 130 - 140 s
C-2 ¹³C 150 - 160 s
C-3 ¹³C 145 - 155 s
C-4 ¹³C 120 - 130 d
C-5 ¹³C 145 - 155 s
C-6 ¹³C 115 - 125 d
-OCH₃ ¹³C 55 - 65 q

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities. uobasrah.edu.iq Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital. researchgate.netmdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the signals of the aromatic protons H-4 and H-6 would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons (C-4 and C-6) and the methyl and methoxy carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, correlations from the methyl protons (-CH₃) to carbons C-1, C-2, and C-6 would be expected, while the methoxy protons (-OCH₃) would show correlations to C-2. These correlations are critical in confirming the substitution pattern on the benzene (B151609) ring.

Conformational analysis, particularly regarding the orientation of the methoxy group relative to the aromatic ring, can also be investigated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present. nih.gov

The FTIR and Raman spectra of this compound are dominated by the characteristic vibrations of its substituent groups, particularly the nitro and methoxy moieties.

Nitro Group (NO₂): The nitro group gives rise to two strong and easily identifiable stretching vibrations. ijsr.net

Asymmetric stretching (ν_as(NO₂)): This typically appears in the range of 1500–1625 cm⁻¹.

Symmetric stretching (ν_s(NO₂)): This is found in the 1300–1400 cm⁻¹ region. These bands are often very intense in the IR spectrum.

Methoxy Group (-OCH₃): The methoxy group has several characteristic vibrations.

C-H stretching: The methyl C-H stretching vibrations are found in the 2850–2950 cm⁻¹ region. mdpi.com

C-O stretching: The asymmetric and symmetric C-O-C stretching vibrations are expected in the 1000-1250 cm⁻¹ range. scispace.com

The presence and position of these bands in the experimental spectra serve as a confirmation of the compound's functionalization.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity
Nitro (-NO₂) Asymmetric Stretch 1500 - 1625 Strong (IR)
Nitro (-NO₂) Symmetric Stretch 1300 - 1400 Strong (IR)
Methoxy (-OCH₃) C-H Stretch 2850 - 2950 Medium
Methoxy (-OCH₃) C-O Stretch 1000 - 1250 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong

Vibrational spectroscopy is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time. uib.no For instance, in the synthesis of this compound, which typically involves a nitration step, FTIR or Raman spectroscopy could be used to follow the reaction progress. masterorganicchemistry.comyoutube.comyoutube.com By monitoring the disappearance of the vibrational bands corresponding to the starting material and the appearance and growth of the characteristic nitro group bands (ν(NO₂)) of the product, one can determine the reaction kinetics and endpoint without the need for sampling and offline analysis. uib.no This non-destructive, in-situ monitoring allows for precise control over reaction conditions, leading to improved yield and purity.

Ultrafast Time-Resolved Spectroscopic Techniques

To probe the photophysical and photochemical behavior of this compound upon excitation with light, ultrafast time-resolved spectroscopic techniques are employed. These methods, such as femtosecond transient absorption (fs-TA) spectroscopy and time-resolved infrared (TRIR) spectroscopy, can track the evolution of excited electronic states on timescales from femtoseconds to nanoseconds. nih.govsemanticscholar.orgnih.gov

Nitroaromatic compounds are known to have complex excited-state dynamics. nih.gov Upon absorption of UV or visible light, this compound would be promoted to an excited singlet state. Ultrafast spectroscopy can monitor the subsequent relaxation pathways, which may include:

Internal Conversion (IC): Non-radiative decay back to the ground state.

Intersystem Crossing (ISC): Transition from the excited singlet state to a triplet state.

Vibrational Cooling: Dissipation of excess vibrational energy to the surrounding solvent. nih.gov

Photochemical Reaction: In some cases, absorption of light can lead to bond cleavage or other chemical transformations. Studies on nitrobenzene (B124822) have shown evidence for the formation of photoproducts in the gas phase. nih.gov

By analyzing the transient spectra, researchers can identify the lifetimes of different electronic states and the timescales of various dynamic processes. scispace.comnsf.gov Comparing the dynamics of this compound to simpler model compounds like nitrobenzene or dinitrobenzene allows for an understanding of how the methyl and methoxy substituents influence its photophysics. nih.govnih.gov This knowledge is crucial for applications where the material might be exposed to light, such as in the study of atmospheric aerosols or the development of photostable materials.

Femtosecond Transient Absorption Spectroscopy for Excited State Lifetimes

Femtosecond transient absorption spectroscopy is a powerful tool for tracking the evolution of electronic excited states on ultrafast timescales. For nitroaromatic compounds, photoexcitation typically populates a singlet excited state (S₁) which can then undergo several competing relaxation processes, including intersystem crossing (ISC) to a triplet state (T₁) and internal conversion back to the ground state (S₀).

Studies on similar molecules, such as ortho-nitrotoluene and other nitroaromatic phototriggers, reveal complex excited-state dynamics. rsc.orgnih.gov Upon photoexcitation, these molecules often exhibit a rapid decay of the initial singlet excited state, with lifetimes on the order of picoseconds. nih.gov This is often followed by the formation of longer-lived triplet states. For instance, in some ortho-nitrobenzyl compounds, two nitro-S₁ lifetimes have been observed in mixed solvents, attributed to different microsolvation environments. nih.gov

Based on these findings, a plausible model for the excited state lifetimes of this compound can be proposed. The initial S₁ state is expected to have a lifetime in the low picosecond range, followed by the population of a T₁ state with a significantly longer lifetime.

Table 1: Plausible Excited State Lifetimes for this compound Based on Analogous Compounds

Excited StateLifetime (τ)Relaxation Pathway
S₁~1-15 psIntersystem Crossing (ISC) to T₁ / Internal Conversion (IC) to S₀
T₁> 1 nsPhosphorescence / Non-radiative decay to S₀
This data is inferred from studies on related nitroaromatic compounds and represents a hypothetical model.

Time-Resolved Infrared Spectroscopy for Vibrational Dynamics

Time-resolved infrared (TRIR) spectroscopy provides structural information about transient species by probing their vibrational modes. For this compound, key vibrational modes include the symmetric and asymmetric stretches of the nitro groups (NO₂), as well as vibrations associated with the benzene ring, the methyl group (CH₃), and the methoxy group (OCH₃).

Computational studies using Density Functional Theory (DFT) on similar molecules, such as methoxy-substituted benzaldehydes and nitropyridine derivatives, have proven effective in predicting vibrational spectra. nih.govresearchgate.net These calculations can provide detailed assignments for the various vibrational modes. The characteristic NO₂ stretching vibrations in nitroaromatic compounds typically appear in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions.

In a TRIR experiment, changes in the positions and intensities of these vibrational bands over time would reveal the structural evolution of the molecule following photoexcitation. For example, a shift in the NO₂ stretching frequencies could indicate a change in the electronic distribution in the excited state.

Table 2: Predicted Key Vibrational Frequencies for this compound (Ground State) Based on DFT Calculations of Related Compounds

Vibrational ModePredicted Frequency Range (cm⁻¹)
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1340 - 1370
Aromatic C=C Stretch1580 - 1620
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2920 - 2980
C-O Stretch (Methoxy)1250 - 1280
This data is based on theoretical calculations for analogous molecules and serves as a predictive guide.

Time-Resolved Photoelectron Imaging for Electronic Relaxation Processes

Time-resolved photoelectron imaging (TRPEI) is a sophisticated technique that measures the kinetic energy and angular distribution of electrons ejected from a molecule after being ionized by a laser pulse. This provides detailed information about the electronic structure and relaxation pathways of excited states.

While no specific TRPEI data for this compound has been reported, the general principles can be applied. The technique can distinguish between different electronic states based on their ionization potentials and the resulting photoelectron spectra. The evolution of the photoelectron spectrum as a function of the delay between the pump and probe laser pulses would map the flow of population between the initially excited singlet state and subsequent triplet or ground states. This would provide a direct measure of the rates of intersystem crossing and internal conversion, complementing the information obtained from transient absorption spectroscopy.

Single-Crystal X-ray Diffraction Analysis

The precise three-dimensional arrangement of atoms in a crystalline solid is determined by single-crystal X-ray diffraction. Although a crystal structure for this compound is not publicly available, analysis of a closely related compound, 1,3,5-trimethyl-2,4-dinitrobenzene, provides valuable insights into the expected molecular conformation and intermolecular interactions. nih.gov

Determination of Molecular Conformation and Bond Geometries

In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, the benzene ring is essentially planar. nih.gov The nitro groups are tilted with respect to the plane of the aromatic ring. A similar conformation is expected for this compound, with the methoxy and methyl groups also lying close to the plane of the benzene ring.

The bond lengths and angles within the benzene ring are expected to show minor deviations from ideal hexagonal geometry due to the electronic effects of the substituents. The C-N bonds to the nitro groups and the C-O bond of the methoxy group will have characteristic lengths.

Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Crystal Structures

Bond/AngleExpected Value
C-C (aromatic)1.38 - 1.40 Å
C-N (nitro)1.47 - 1.49 Å
N-O (nitro)1.21 - 1.23 Å
C-O (methoxy)1.35 - 1.37 Å
O-CH₃ (methoxy)1.42 - 1.44 Å
C-C-C (aromatic)~120°
O-N-O (nitro)~125°
This data is based on the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene and other related nitroaromatic compounds.

Analysis of Dihedral Angles and Their Conformational Implications

A key conformational feature of substituted benzenes is the dihedral angle between the plane of the substituents and the aromatic ring. In 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups exhibit significant dihedral angles with the benzene ring, at 55.04(15)° and 63.23(15)°. nih.gov This tilting is a common feature in sterically crowded nitroaromatics and helps to alleviate steric strain.

For this compound, similar large dihedral angles for the nitro groups are anticipated. The orientation of the methoxy group will also be of interest, specifically the C-C-O-C dihedral angle, which will determine the position of the methyl group of the methoxy moiety relative to the ring.

Table 4: Expected Dihedral Angles for this compound

Dihedral AngleExpected RangeConformational Implication
C-C-N-O (nitro group)45 - 70°Minimization of steric hindrance
C-C-O-C (methoxy group)0 - 30°Preference for near-planar or slightly twisted conformation
This data is inferred from the analysis of sterically hindered nitroaromatic compounds.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In nitroaromatic compounds, C-H···O hydrogen bonds and π-π stacking interactions are often significant. In the crystal packing of 1,3,5-trimethyl-2,4-dinitrobenzene, molecules form stacks, although the separation between the aromatic rings suggests that π-π stacking is not the dominant interaction. nih.gov Weak C-H···O interactions are also present. nih.gov

Correlating Solid-State Structure with Spectroscopic Properties

The intricate relationship between the three-dimensional arrangement of atoms in the solid state and the resulting spectroscopic signatures is fundamental to understanding the chemical and physical properties of a molecule. For this compound, a comprehensive analysis of its solid-state structure through techniques like X-ray crystallography would provide the definitive framework for interpreting its spectroscopic data. However, in the absence of a publicly available crystal structure for this specific compound, we can infer its likely structural characteristics based on known structures of analogous nitroaromatic compounds and correlate these with the available spectroscopic information.

The molecular structure of this compound, also known by its synonym 2-methyl-4,6-dinitroanisole, is characterized by a benzene ring substituted with a methyl group, a methoxy group, and two nitro groups. The synthesis of this compound typically involves the nitration of a methoxy-substituted toluene (B28343) precursor. The presence of multiple substituents on the aromatic ring leads to significant steric and electronic effects that dictate the molecule's conformation.

In the solid state, it is anticipated that the benzene ring is largely planar. However, significant steric hindrance between the ortho-positioned methyl and methoxy groups, as well as the adjacent nitro groups, would likely force these groups out of the plane of the benzene ring. This out-of-plane rotation is a common feature in polysubstituted nitroaromatic compounds. For instance, in the crystal structure of the related molecule 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the two nitro groups of the dinitrobenzene ring are rotated out of the ring plane by 20.52° and 2.34°, respectively. accustandard.com A similar deviation from planarity is expected for the nitro groups in this compound to alleviate steric strain. The methoxy group is also likely to be oriented out of the plane of the benzene ring.

These structural features have a direct impact on the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of each nucleus is exquisitely sensitive to its local geometry and the electronic effects of neighboring functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides insights into the chemical environment of the hydrogen atoms. For a related compound, 5-Methoxy-2-methyl-1,3-dinitrobenzene, the following ¹H NMR signals have been reported:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s2HAr-H
3.85s3HOCH₃
2.45s3HCH₃
Source: Benchchem hmdb.ca

The two aromatic protons (Ar-H) appear as a singlet at 8.15 ppm, indicating they are chemically equivalent. This equivalence arises from the substitution pattern on the benzene ring. The downfield chemical shift is a consequence of the strong electron-withdrawing nature of the two nitro groups, which deshield the aromatic protons. The methoxy (OCH₃) and methyl (CH₃) protons appear as sharp singlets at 3.85 ppm and 2.45 ppm, respectively. The relative positions of these signals are consistent with the known shielding (methoxy) and deshielding (next to an aromatic ring) effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The available data for this compound is presented below:

Chemical Shift (δ) ppm
158.4
141.6
136.9
123.4
114.7
64.9
20.6
Source: PubChem, from Olah, G. A., & Mayr, H. (1976) nih.gov

The correlation of these shifts with the solid-state structure would be as follows: The carbons attached to the electron-withdrawing nitro groups and the oxygen of the methoxy group would be expected to be the most deshielded (further downfield). The steric interactions between the substituents, leading to out-of-plane twisting, would also influence the carbon chemical shifts by altering the degree of orbital overlap and the electronic communication between the substituents and the aromatic ring. For example, the precise rotational angle of the nitro groups with respect to the benzene ring would affect the extent of resonance delocalization and thus the shielding of the ortho and para carbons.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (from methyl and methoxy groups): Around 2950-2850 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The exact positions of these bands are sensitive to the electronic environment and the degree of conjugation with the aromatic ring, which is in turn affected by the out-of-plane twisting of the nitro groups in the solid state.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

C-O stretching (of the methoxy group): Around 1250 cm⁻¹.

UV-Vis Spectroscopy

The electronic absorption spectrum of nitroaromatic compounds is characterized by π → π* and n → π* transitions. The planarity of the molecule plays a crucial role in determining the efficiency of these transitions. Any deviation from planarity in the solid state, such as the twisting of the nitro groups, would disrupt the conjugation of the π-system. This disruption typically leads to a hypsochromic shift (blue shift) of the absorption maxima and a decrease in the molar absorptivity (hypochromic effect) compared to a hypothetical planar molecule. Therefore, the UV-Vis spectrum of solid this compound, or in a non-polar solvent that mimics the solid-state conformation, would be expected to reflect the steric hindrance and resulting non-planarity of the molecule.

Theoretical and Computational Chemistry Studies of 2 Methoxy 1 Methyl 3,5 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. growingscience.com The B3LYP functional is a popular choice for such calculations, often providing a good balance between accuracy and computational cost. epstem.netresearchgate.net

Geometry Optimization: The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Methoxy-1-methyl-3,5-dinitrobenzene, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Electronic Properties (HOMO/LUMO, Charge Distribution): The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to show regions of positive and negative electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the areas around the electronegative oxygen atoms of the nitro groups would be expected to show a negative potential (red), making them susceptible to electrophilic attack. In contrast, regions around the hydrogen atoms would likely exhibit a positive potential (blue). nih.gov

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom in the molecule. nih.gov This information reveals how electron density is distributed, highlighting the effects of the electron-withdrawing nitro groups and the electron-donating methoxy (B1213986) and methyl groups.

Below is an illustrative table of hypothetical data that could be obtained from a DFT calculation on this compound.

Parameter Hypothetical Value Significance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.5 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and not based on a specific calculation for this compound.

For more precise energetic predictions, such as the standard molar enthalpy of formation, high-level ab initio methods are employed. Composite methods like the G3(MP2)//B3LYP level of theory have been shown to provide reliable results for polycyclic compounds. mdpi.com These methods involve a series of calculations that systematically improve upon the initial DFT results to achieve higher accuracy. Such calculations would be invaluable for determining the thermodynamic stability of this compound. mdpi.com

While DFT is excellent for ground-state properties, studying excited states, which are important in photochemistry, often requires multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MRCI). These methods are necessary when the electronic structure cannot be described by a single electron configuration. For this compound, these calculations could model the potential energy surfaces of its excited states, providing insight into its photostability and potential photochemical reaction pathways.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates.

The benzene (B151609) ring in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. Aromatic nucleophilic substitution (SNAr) is a common reaction for such compounds. researchgate.net

Computational modeling of an SNAr reaction on this substrate would involve:

Reactant and Nucleophile Modeling: Defining the structures and energies of the starting materials.

Intermediate Identification: Locating the Meisenheimer complex, a resonance-stabilized intermediate that is characteristic of the SNAr mechanism. researchgate.net

Transition State Search: Finding the transition state structures that connect the reactants to the intermediate and the intermediate to the products. The energy of these transition states determines the reaction rate.

Product Analysis: Calculating the structure and energy of the final products.

The presence of the methoxy and methyl groups would influence the regioselectivity of the substitution, and computational studies could predict the most likely site for nucleophilic attack.

The nitro groups in this compound are electrochemically active and can be reduced. Computational electrochemistry can predict the reduction potentials associated with these processes. The reduction of nitroaromatic compounds often proceeds in a stepwise manner, forming radical anions and dianions.

Theoretical methods can be used to calculate the electron affinities and reduction potentials of the molecule. These computed values can then be correlated with experimental data from techniques like cyclic voltammetry. nih.gov Such studies would help in understanding the electrochemical behavior of this compound, which is relevant to its potential applications in sensor technology or as a precursor in synthesis. The simulations can also map out the entire reduction pathway, identifying stable intermediates and final products under electrochemical conditions.

Modeling of Photochemical Dissociation and Relaxation Dynamics

While specific theoretical studies on the photochemical dissociation and relaxation dynamics of this compound are not extensively documented, the behavior of related nitroaromatic compounds provides a framework for understanding its likely photochemical pathways. The photochemistry of nitroaromatics is characterized by rapid intersystem crossing (ISC) from the initially excited singlet state to a triplet state, a process facilitated by the nitro group. rsc.org This triplet state is often the precursor to subsequent chemical reactions.

For many nitroaromatic compounds, photodissociation is a key reaction channel, often involving the cleavage of the C-NO2 bond. researchgate.netresearchgate.net Theoretical models for compounds like nitrobenzene (B124822) and 9-nitroanthracene (B110200) suggest that upon photoexcitation, the molecule can undergo a nitro-nitrite rearrangement, which can then lead to the dissociation and release of nitric oxide (NO). researchgate.netacs.org Another possible pathway is the direct dissociation of the nitro group to produce nitrogen dioxide (NO2). acs.org

The relaxation dynamics following photoexcitation are complex and occur on ultrafast timescales, typically within picoseconds. researchgate.net Theoretical studies on nitrotoluene radical cations have shown that coherent vibrational motions, such as the torsional motion of the NO2 group, can influence the probability of C-NO2 bond homolysis. nih.gov In the case of this compound, the presence of both a methoxy and a methyl group on the benzene ring would be expected to influence the electronic and vibrational landscape, thereby affecting the dynamics of photochemical dissociation and relaxation. The electron-donating nature of the methoxy and methyl groups could alter the energy levels of the excited states and the barriers to dissociation pathways compared to unsubstituted nitrobenzene.

Analysis of Charge Transfer Complexes Involving Dinitrobenzene Derivatives

Dinitrobenzene derivatives, including by extension this compound, are known to act as electron acceptors in the formation of charge transfer (CT) complexes with various electron donors. nih.govejournal.by These complexes are characterized by a weak electronic interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation of these complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. ubc.ca

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the nature of these interactions. ejournal.by Calculations can predict the geometry of the complex, the extent of charge transfer, and the energies of the frontier molecular orbitals. The stability of these complexes is influenced by factors such as the electron affinity of the dinitrobenzene derivative, the ionization potential of the donor, and the polarity of the solvent. nih.gov

Research on various dinitrobenzene derivatives has shown that they form stable CT complexes with a range of donors, including anilides, polycyclic aromatic hydrocarbons, and various drugs. nih.govejournal.bynih.gov The stoichiometry of these complexes is often found to be 1:1 or 1:2 (Donor:Acceptor). nih.govejournal.by

Table 1: Theoretical and Experimental Data on Charge Transfer Complexes of Dinitrobenzene Derivatives

Donor Acceptor Solvent Stoichiometry (D:A) λmax (nm) Formation Constant (K) Reference
Anilides m-Dinitrobenzene - 1:1 - - nih.gov
Triamterene m-Dinitrobenzene - 1:2 - - ejournal.by
Anthracene 1,3,5-Trinitrobenzene (B165232) Ethanol 1:1 - - nih.gov
2-Methyl-8-hydroxyquinoline 2,4-Dinitrophenol - 1:1 - - researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the chemical behavior and biological activity of compounds based on their molecular structure. For nitroaromatic compounds, these studies often focus on predicting properties like toxicity, reactivity, and heat of formation. nih.govnih.gov

Derivation of Molecular Descriptors for Predicting Chemical Behavior

A crucial step in QSPR/QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For nitroaromatic compounds, quantum-chemical descriptors derived from methods like DFT have proven to be particularly useful. nih.govniscair.res.in These descriptors include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): Related to the molecule's ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Related to the molecule's ability to accept electrons and its electrophilicity. nih.gov

HOMO-LUMO gap: An indicator of the molecule's chemical reactivity and stability.

Dipole moment: Reflects the polarity of the molecule.

Molecular weight and volume: Basic descriptors related to the size of the molecule.

Electrophilicity index (ω): A measure of the global electrophilic nature of a molecule. niscair.res.in

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of hydrophobicity. nih.gov

The selection of appropriate descriptors is critical for developing a robust and predictive QSPR model.

Correlation of Theoretical Parameters with Experimental Reactivity Data

Once a set of molecular descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) are used to build a mathematical model that correlates these descriptors with an experimentally determined property or activity. niscair.res.in

For nitroaromatic compounds, QSPR/QSAR models have been successfully developed to predict their toxicity towards various organisms. nih.govniscair.res.innih.gov For instance, studies have shown a strong correlation between the toxicity of nitrobenzenes and descriptors such as ELUMO and logP. nih.gov A lower ELUMO value, indicating a better electron-accepting ability, often correlates with higher toxicity. nih.gov

The predictive power of these models is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value indicates good predictive ability for new compounds.

Table 2: Examples of QSPR Models for Nitroaromatic Compounds

Predicted Property Descriptors Used Model Equation Example Reference
Toxicity (log(IGC50⁻¹)) log Kow, Amax log(IGC50⁻¹) = 0.206(log Kow) + 16.0(Amax) - 5.04 0.897 nih.gov
Toxicity (log(IGC50⁻¹)) log Kow, ELUMO log(IGC50⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55 0.881 nih.gov
Toxicity (log(IGC⁻¹₅₀)) εLUMO, ω, β, logP - ~0.85 niscair.res.in
Mutagenicity DRAGON descriptors, Quantum chemistry descriptors MLR model - nih.gov

These theoretical and computational approaches provide a powerful lens through which to understand and predict the complex behavior of this compound, from its fleeting existence in excited states to its interactions with other molecules and its potential biological activities.

Environmental Transformation and Degradation Pathways Academic Context

Abiotic Transformation Mechanisms of Methoxy-Dinitrobenzenes

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For methoxy-dinitrobenzenes, the most significant abiotic pathways include photolysis, hydrolysis, and redox reactions mediated by environmental components.

Photolysis, or degradation induced by light, is a significant transformation pathway for dinitroaromatic compounds in surface waters and on soil surfaces. enviro.wiki When exposed to sunlight, 2,4-dinitroanisole (DNAN) undergoes photodegradation, indicated by a visible color change. nih.gov The process is initiated by the absorption of light by the nitro groups. researchgate.net

Research has shown that the photolysis of DNAN leads to a variety of degradation products through photooxidation. enviro.wiki Key intermediates identified include 2,4-dinitrophenol (DNP), 2-methoxy-5-nitrophenol, and 4-methoxy-3-nitrophenol. enviro.wiki Further degradation can result in the formation of nitrate, nitrite (B80452), ammonium, formaldehyde, and formic acid. enviro.wiki Studies on DNAN within plant leaves have also confirmed that the parent compound and its metabolites can be photolyzed by simulated sunlight, leading to the release of nitrite. nih.govnih.govacs.orgacs.org

Table 1: Major Photolytic Degradation Products of 2,4-Dinitroanisole (DNAN)
Parent CompoundProductFormation PathwayReference
2,4-Dinitroanisole (DNAN)2,4-Dinitrophenol (DNP)Photooxidation, cleavage of the methoxy (B1213986) group enviro.wikinih.gov
2,4-Dinitroanisole (DNAN)2-Methoxy-5-nitrophenolHydroxylation of the aromatic ring enviro.wiki
2,4-Dinitroanisole (DNAN)4-Methoxy-3-nitrophenolHydroxylation of the aromatic ring enviro.wiki
2,4-Dinitroanisole (DNAN)Nitrite (NO₂⁻) / Nitrate (NO₃⁻)Denitration from the aromatic ring enviro.wikinih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For methoxy-dinitrobenzenes, this process is highly dependent on pH. Under neutral environmental conditions, the hydrolysis of DNAN is generally considered an insignificant degradation pathway. nih.gov However, under alkaline conditions (high pH), hydrolysis becomes a major attenuation mechanism. nih.gov

The alkaline hydrolysis of DNAN proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govacs.org In this reaction, a hydroxide ion (OH⁻) attacks the C1 carbon atom (the carbon attached to the methoxy group), leading to the cleavage of the ether bond and displacement of a methoxide (B1231860) (OCH₃⁻) leaving group. nih.govacs.org The primary product of this reaction is 2,4-dinitrophenol (DNP), which exists as the 2,4-dinitrophenolate ion under alkaline conditions. nih.govacs.org Some studies suggest an alternative pathway where hydroxide attacks a nitro-substituted carbon, leading to denitration and the formation of nitrite, although demethylation to DNP is the more commonly reported route in homogeneous solutions. nih.govacs.orgnih.gov The presence of certain surfaces, like pyrogenic carbonaceous matter, can facilitate hydrolysis and lower the activation energy required for the reaction. nih.govacs.org

Table 2: Products of Hydrolytic Cleavage of 2,4-Dinitroanisole (DNAN)
Parent CompoundConditionMechanismPrimary ProductReference
2,4-Dinitroanisole (DNAN)Alkaline (e.g., pH 11.5-12)Nucleophilic Aromatic Substitution (SNAr)2,4-Dinitrophenol (DNP) nih.govacs.orgacs.org
2,4-Dinitroanisole (DNAN)Alkaline, catalyzed by pyrogenic carbonaceous matterSurface-catalyzed nucleophilic substitutionNitrite (NO₂⁻) nih.govacs.org
2,4-Dinitroanisole (DNAN)Neutral pH-Insignificant degradation nih.gov

Abiotic redox (reduction-oxidation) reactions play a crucial role in the transformation of methoxy-dinitrobenzenes in anaerobic soils and sediments. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to reduction.

DNAN is readily reduced by various abiotic reductants found in the environment, including aqueous ferrous iron (Fe(II)) and iron-bearing minerals like green rust. nih.govresearchgate.netclemson.eduacs.orgnih.gov The rate of reduction by Fe(II) increases with higher pH. nih.govclemson.edu The reduction occurs in a stepwise manner, transforming the nitro groups into amino groups. The initial reduction typically yields two main intermediates: 2-methoxy-5-nitroaniline (also known as 2-amino-4-nitroanisole) and 4-methoxy-3-nitroaniline (also known as 4-amino-2-nitroanisole). nih.govacs.orgnih.gov Continued reduction leads to the formation of the final product, 2,4-diaminoanisole (DAAN). nih.govresearchgate.netacs.orgnih.gov Electron shuttles like anthrahydroquinone-2,6-disulfonate (AH₂QDS) can also abiotically reduce DNAN through the same pathway. nih.govacs.org

Conversely, the reduced amino-derivatives of DNAN can be oxidized. While DNAN itself is resistant to oxidation by common soil minerals, its transformation products, MENA and DAAN, are susceptible to oxidation by manganese (IV) oxides such as birnessite, leading to mineralization. researchgate.net

Table 3: Abiotic Redox Transformation of 2,4-Dinitroanisole (DNAN)
ProcessReductant/OxidantIntermediate ProductsFinal ProductReference
ReductionFerrous Iron (Fe(II)), Green Rust2-Methoxy-5-nitroaniline, 4-Methoxy-3-nitroaniline2,4-Diaminoanisole (DAAN) nih.govnih.govresearchgate.net
ReductionAnthrahydroquinone disulfonate (AH₂QDS)2-Methoxy-5-nitroaniline, 4-Methoxy-3-nitroaniline2,4-Diaminoanisole (DAAN) nih.govacs.org
Oxidation of Reduced ProductsBirnessite (Mn(IV) oxide)Not specifiedMineralized products (CO₂, NO₂⁻) researchgate.net

Biotic Transformation Mechanisms

Microorganisms have evolved diverse metabolic strategies to transform and, in some cases, fully degrade nitroaromatic compounds. These biotic processes can occur under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions.

The most common and rapid biotic transformation pathway for methoxy-dinitrobenzenes, particularly under anaerobic and microaerophilic conditions, is the microbial reduction of the nitro groups. researchgate.netnih.gov A wide range of bacteria can catalyze this reaction, where the nitro groups (-NO₂) are sequentially reduced via nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form amino (-NH₂) groups. nih.gov

For DNAN, this biotransformation is often regioselective, with the ortho nitro group being preferentially reduced to yield 2-methoxy-5-nitroaniline (MENA). researchgate.net Subsequent reduction of the para nitro group results in the formation of 2,4-diaminoanisole (DAAN). researchgate.net This pathway has been demonstrated in anaerobic sludge and with specific iron-reducing bacteria like Geobacter metallireducens. nih.govresearchgate.netacs.orgnih.govcapes.gov.br The presence of electron shuttles or Fe(III) can enhance the rate of this microbial reduction. nih.govacs.orgnih.gov These amino derivatives are known to bind irreversibly to soil organic matter, which can reduce their bioavailability. nih.gov

Table 4: Microbial Reduction of 2,4-Dinitroanisole (DNAN)
Microorganism/SystemConditionPrimary IntermediateFinal Reduction ProductReference
Anaerobic SludgeAnaerobic2-Methoxy-5-nitroaniline (MENA)2,4-Diaminoanisole (DAAN) researchgate.net
Geobacter metallireducensAnaerobic2-Methoxy-5-nitroaniline, 4-Methoxy-3-nitroaniline2,4-Diaminoanisole (DAAN) nih.govacs.orgnih.gov
Soil MicrocosmsAnaerobic2-Methoxy-5-nitroaniline (MENA)2,4-Diaminoanisole (DAAN) nih.gov
Bacillus sp.Aerobic2-Amino-4-nitroanisole (dead-end product)- nih.gov

While reductive pathways are common, some aerobic microorganisms can mineralize methoxy-dinitrobenzenes. Complete degradation often involves oxidative reactions that lead to the opening of the aromatic ring.

A key aerobic pathway for DNAN involves an initial O-demethylation reaction, where the methoxy group is hydrolytically cleaved to form 2,4-dinitrophenol (DNP) and methanol or formaldehyde. nih.govnih.gov This has been demonstrated in Nocardioides sp. strain JS1661, which can use DNAN as its sole source of carbon and energy. nih.govcaltech.edu The resulting DNP is a well-studied compound that can then be degraded through an established pathway involving the formation of a hydride-Meisenheimer complex, followed by the release of nitrite and subsequent ring cleavage. nih.govnih.gov This complete degradation can be achieved by a single strain or through the cooperative activity of a microbial consortium. nih.govcaltech.edu

In addition, white-rot fungi, such as Phanerochaete chrysosporium, possess powerful, non-specific extracellular enzymes like lignin peroxidases and manganese peroxidases. lodz.plresearchgate.net These enzymes generate highly reactive radicals that can attack a wide variety of recalcitrant pollutants, including nitroaromatic compounds, initiating their degradation. nih.govnih.gov

Table 5: Aerobic Oxidative Degradation of 2,4-Dinitroanisole (DNAN)
MicroorganismInitial ReactionKey IntermediateSubsequent PathwayReference
Nocardioides sp. JS1661Hydrolytic O-demethylation2,4-Dinitrophenol (DNP)Formation of hydride-Meisenheimer complex, nitrite release, ring cleavage nih.govcaltech.edu
Pseudomonas sp. FK357 & Rhodococcus imtechensis RKJ300 (consortium)O-demethylation (by Pseudomonas)2,4-Dinitrophenol (DNP)DNP degradation (by Rhodococcus) nih.gov
Phanerochaete chrysosporium (white-rot fungus)Oxidation by extracellular peroxidasesVarious oxidized productsRing cleavage and mineralization nih.govlodz.plnih.gov

Investigation of Metabolites and Transformation Products

The environmental transformation of 2-Methoxy-1-methyl-3,5-dinitrobenzene is a critical area of study, as its degradation products may exhibit different toxicological profiles and environmental mobility. While direct studies on this specific isomer are limited, extensive research on the closely related compound 2,4-dinitroanisole (DNAN) provides significant insights into the likely transformation pathways. These pathways involve both biotic and abiotic processes, leading to a range of metabolites.

Under anaerobic conditions, which are prevalent in saturated soils and sediments, the primary transformation pathway for dinitroanisole compounds is the sequential reduction of the nitro groups. For DNAN, this process has been well-documented and is expected to be similar for this compound. The initial step involves the reduction of one nitro group to an amino group, forming amino-nitroanisole intermediates. nih.gov Further reduction leads to the formation of diaminoanisole. nih.govresearchgate.net Specifically, for DNAN, the primary metabolites are 2-amino-4-nitroanisole (2-ANAN) and subsequently 2,4-diaminoanisole (DAAN). nih.gov Some studies have also identified 2-methoxy-5-nitroaniline (MENA) and 4-methoxy-3-nitroaniline as intermediates in the anaerobic degradation of DNAN. researchgate.net

Aerobic degradation pathways present a different set of transformation products. In the presence of oxygen, microbial activity can lead to the O-demethylation of the methoxy group, a reaction that has been observed in the degradation of DNAN by Pseudomonas sp. nih.gov This process results in the formation of the corresponding dinitrophenol. For DNAN, this key metabolite is 2,4-dinitrophenol (2,4-DNP). nih.govnih.govresearchgate.net

Abiotic degradation, particularly photolysis, also contributes to the transformation of dinitroanisole compounds in the environment. Exposure to sunlight can lead to the formation of photodegradable intermediates. For DNAN, photolysis has been shown to yield products such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov

The following table summarizes the key metabolites and transformation products identified in studies of DNAN, which can be considered as likely analogues for the degradation of this compound.

Potential Metabolites and Transformation Products

Transformation PathwayIntermediate/ProductChemical Name
Anaerobic ReductionAmino-nitroanisolee.g., 2-amino-4-nitroanisole (from DNAN)
Diaminoanisolee.g., 2,4-diaminoanisole (from DNAN)
Aerobic BiodegradationDinitrophenole.g., 2,4-dinitrophenol (from DNAN)
PhotolysisHydroxy-nitroanisolee.g., 2-hydroxy-4-nitroanisole (from DNAN)
Dinitrophenole.g., 2,4-dinitrophenol (from DNAN)

Adsorption and Sorption Dynamics in Complex Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its interaction with soil and sediment components. Adsorption and sorption processes determine the compound's mobility, bioavailability, and susceptibility to degradation.

Interaction with Organic Carbon and Clay Minerals

Research on nitroaromatic compounds has demonstrated that soil organic matter (SOM) is a primary factor controlling their sorption in natural soils. nih.gov Studies on 2,4-dinitrotoluene (B133949) and nitrobenzene (B124822) have shown that SOM is the predominant soil component for sorption, with clay minerals playing a less significant role. nih.gov The interaction between nitroaromatic compounds and SOM is thought to be enhanced by π-π electron donor-acceptor interactions between the nitroaromatic molecules and the aromatic structures within the SOM. nih.gov

For DNAN, it has been observed that the compound is strongly adsorbed by montmorillonite clay and also shows strong sorption to organic matter in soils. nih.gov The adsorption of DNAN onto fine-grained, organic-rich sediments is significantly higher than on coarse-grained, organic-poor sediments. nih.gov The Total Organic Carbon (TOC) content and cation exchange capacity of the sediment are reliable predictors for the abiotic adsorption of DNAN. nih.gov

The transformation products of dinitroanisole compounds can exhibit different sorption behaviors. For instance, the amino derivatives formed under reducing conditions, such as DAAN, show enhanced irreversible sorption to soil compared to the parent compound. nih.gov This increased sorption can reduce their bioavailability and mobility in the environment.

The following table presents sorption coefficient (Kd) values for DNAN in various freshwater sediments, illustrating the influence of sediment composition on its partitioning.

Sorption Coefficients (Kd) of 2,4-Dinitroanisole (DNAN) in Freshwater Sediments

Sediment TypeKd (L kg⁻¹)
Fine-grained organic-rich sediments2-40
Coarse-grained organic-poor sediments0.2-0.6

Data from a study on DNAN adsorption in contrasting freshwater sediments. nih.gov

Modeling of Environmental Fate and Persistence

Predictive models are essential tools for assessing the long-term environmental fate and persistence of contaminants like this compound. These models integrate data on a compound's physical-chemical properties, degradation rates, and sorption behavior to simulate its distribution and persistence in various environmental compartments.

The persistence of a chemical in the environment is often characterized by its half-life, which is the time required for its concentration to decrease by half. orst.edu The half-life of a compound can vary significantly depending on environmental conditions such as temperature, pH, microbial activity, and sunlight exposure. For DNAN, biotic removal half-lives have been determined in various sediment slurries, demonstrating the importance of microbial degradation in its persistence.

The table below shows the biotic removal half-lives for DNAN in different freshwater sediment types at 23°C.

Biotic Removal Half-life (t1/2) of 2,4-Dinitroanisole (DNAN) in Freshwater Sediments

Sediment TypeHalf-life (hours)
Various freshwater sediment slurries0.1-58

Data from a batch study on DNAN removal in contrasting freshwater sediments. nih.gov

These values indicate that the persistence of dinitroanisole compounds can be highly variable and is strongly influenced by the specific environmental matrix.

Advanced Analytical Methodologies for the Research of Nitroaromatic Compounds

High-Resolution Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. youtube.com For nitroaromatics, high-resolution techniques are essential to distinguish between structurally similar isomers and to detect trace amounts in various matrices. benthamdirect.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, a category that includes many nitroaromatics and their degradation products. nih.govhplcvials.com In GC-MS, the sample is vaporized and separated into its components in the GC column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. youtube.com

This technique is considered a "gold standard" in forensic substance identification due to its specificity. wikipedia.org However, a critical consideration for the analysis of nitroaromatics is their potential for thermal degradation at the high temperatures used in the GC injection port and oven. wikipedia.orgepa.gov Compounds like tetryl, RDX, and HMX are known to be thermally unstable, which can complicate analysis. epa.gov For more stable compounds like 2-Methoxy-1-methyl-3,5-dinitrobenzene, GC-MS provides excellent structural information.

Table 1: GC-MS Data for this compound
ParameterValue/InformationSource
Molecular FormulaC8H8N2O5 nih.gov
Molecular Weight212.16 g/mol nih.gov
Key Mass Spectra Fragments (m/z)Data available in NIST Mass Spectrometry Data Center nih.gov
Application NoteGC-MS is used for explosives investigation and environmental analysis, capable of identifying unknown samples. wikipedia.org

High-performance liquid chromatography (HPLC) is a predominant technique used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (sub-2 µm), resulting in significantly higher resolution, speed, and sensitivity. This enhanced performance allows for faster analysis times and better separation of complex mixtures, which is particularly advantageous for analyzing nitroaromatic compounds.

The versatility of HPLC and UPLC is greatly enhanced by the use of advanced detectors:

UV/Visible and Photodiode Array (PDA) Detectors: These are the most common detectors for nitroaromatic analysis, as these compounds typically absorb UV light. A PDA detector can acquire a full UV-visible spectrum simultaneously, aiding in peak identification and purity assessment. reuzeit.com

Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for definitive identification of compounds based on their molecular weight and fragmentation patterns. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for this purpose. nih.gov

Table 2: Typical HPLC/UPLC Conditions for Nitroaromatic Compound Analysis
ParameterConditionReference
SystemAlliance HPLC or ACQUITY UPLC
ColumnReversed-Phase C18 or Phenyl-Hexyl, 3.5-5 µm epa.govmtc-usa.com
Mobile PhaseIsocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures epa.gov
DetectionUV at 254 nm or PDA mtc-usa.com
Flow Rate0.25 - 1.0 mL/min mtc-usa.com

Detecting nitroaromatic compounds at trace levels, especially in complex environmental or biological samples, presents significant challenges. rsc.org High sensitivity is required, and often, standard HPLC-UV methods are inadequate. rsc.org

Trace Analysis Strategies:

Pre-concentration: Techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are employed to concentrate the analytes from a large sample volume, thereby increasing the signal intensity and lowering detection limits. epa.govunitedchem.com SPME coupled with GC or HPLC can improve detection limits by up to five orders of magnitude. benthamdirect.com

Sensitive Detectors: The use of highly sensitive detectors, such as mass spectrometers (LC-MS), is crucial for trace-level analysis. nih.govrsc.org

Matrix Effects Mitigation: The "matrix" refers to all the components in a sample other than the analyte of interest. In LC-MS, co-eluting matrix components can interfere with the ionization of the analyte, causing either ion suppression or enhancement, which affects the accuracy and reproducibility of the results. researchgate.netnih.gov

Strategies to overcome matrix effects include:

Effective Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to clean up samples. nih.gov Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is a key strategy. chromatographyonline.com The higher peak capacity of UPLC provides a significant advantage over HPLC in resolving analytes from the matrix. nih.gov

Calibration Techniques: Using an internal standard, particularly a stable isotope-labeled version of the analyte, is the most common approach to compensate for matrix effects, as the standard will be affected in the same way as the analyte. nih.gov Matrix-matched calibration standards can also be used when a blank matrix is available. nih.gov

Electrochemical Analytical Techniques

Electroanalytical methods utilize electrodes to probe the chemical reactivity and concentration of analytes in solution by measuring electrical parameters like potential or current. britannica.com These techniques are particularly useful for nitroaromatic compounds, as the nitro group is electrochemically active and can be readily reduced. bohrium.com

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques for investigating the redox (reduction-oxidation) behavior of electroactive species. nih.govrsc.org

Cyclic Voltammetry (CV): In CV, the potential applied to a working electrode is swept linearly back and forth while the resulting current is measured. For a nitroaromatic compound, the voltammogram typically shows one or more reduction peaks as the potential is swept to more negative values. The reduction of the nitro group (R-NO₂) often proceeds in steps. In acidic media, an initial four-electron, four-proton reduction forms the hydroxylamine derivative (R-NHOH), which can be further reduced to the amine (R-NH₂). researchgate.net In aprotic or alkaline media, the reduction may begin with a reversible one-electron transfer to form a stable nitro radical anion (R-NO₂•⁻). researchgate.net CV provides valuable information about redox potentials and reaction mechanisms. nih.gov

Chronoamperometry: This technique involves stepping the potential of the working electrode to a value where the electrochemical reaction occurs and then measuring the resulting current as a function of time. nih.gov It is often used to study the kinetics of electron transfer and coupled chemical reactions.

Table 3: General Electrochemical Reduction Pathways for a Nitroaromatic Group (Ar-NO₂)
Reaction StepProductElectrons (e⁻) / Protons (H⁺)Typical Medium
Ar-NO₂ + 1e⁻Ar-NO₂•⁻ (Nitro radical anion)1e⁻Aprotic / Alkaline
Ar-NO₂ + 4e⁻ + 4H⁺Ar-NHOH (Hydroxylamine)4e⁻, 4H⁺Protic / Acidic
Ar-NHOH + 2e⁻ + 2H⁺Ar-NH₂ (Amine)2e⁻, 2H⁺Protic / Acidic

Controlled potential electrolysis, also known as potentiostatic coulometry, is a technique where a constant potential is applied to an electrochemical cell to completely oxidize or reduce the species of interest in the bulk solution. pineresearch.com The potential is set at a value on the plateau of the voltammetric wave to ensure the reaction goes to completion.

This method serves two primary purposes:

Analytical (Coulometry): By integrating the current over the course of the experiment, the total charge (Q) passed is obtained. According to Faraday's law (Q = nFN), this charge is directly proportional to the number of moles of reactant (N) and the number of electrons transferred per molecule (n). If the initial amount of the compound is known, coulometry allows for the precise determination of 'n', which is crucial for elucidating reaction mechanisms.

Synthetic: Bulk electrolysis can be used on a preparative scale to synthesize the product of an electrochemical reaction. pineresearch.com For example, the complete reduction of a nitroaromatic compound can be performed to generate the corresponding amine. The resulting solution can then be analyzed by other techniques (e.g., HPLC, GC-MS, NMR) to confirm the identity of the product, providing definitive characterization of the reaction pathway. dtic.mil The experimental setup requires a three-electrode cell with a large surface area working electrode (e.g., platinum gauze or reticulated vitreous carbon) and separation of the working and auxiliary electrode compartments to prevent interference. pineresearch.com

Advanced Spectroscopic Detection Methods

Spectroscopic methods offer high sensitivity and specificity for the detection of nitroaromatic compounds. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Fluorescence spectroscopy is a highly sensitive detection method for nitroaromatic compounds, which are known to be effective fluorescence quenchers. The technique does not detect the nitroaromatic compound directly but rather its effect on a fluorescent probe (fluorophore).

The primary mechanism for this phenomenon is Photoinduced Electron Transfer (PET). When a fluorophore is excited by a light source, an electron moves to a higher energy state. In the presence of an electron-deficient nitroaromatic compound like this compound, the excited fluorophore can transfer this electron to the nitroaromatic compound. This process provides a non-radiative pathway for the fluorophore to return to its ground state, leading to a decrease, or "quenching," of the fluorescence intensity. The degree of quenching is proportional to the concentration of the nitroaromatic analyte.

Research on various fluorophores, such as polyaniline-Ag (PANI-Ag) composites, has demonstrated effective quenching in the presence of nitroaromatics like 2,4,6-trinitrophenol (TNP) and Dinitrobenzene (DNB). mdpi.com The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), where a higher value indicates a more effective quenching process. Studies on the interaction between tryptophan and 2,4-dinitroanisole (2,4-DNA), an isomer of the target compound, have also confirmed the quenching ability of dinitro-derivatives through both dynamic and static mechanisms. nih.gov

Table 1: Stern-Volmer Quenching Constants (Ksv) for Various Nitroaromatic Compounds with Different Fluorophores.
FluorophoreNitroaromatic CompoundQuenching Constant (Ksv) (M-1)Detection Limit (LOD) (M)
Polyaniline-Ag Composite2,4,6-Trinitrophenol (TNP)0.1037 × 1065.58 × 10-7
Polyaniline-Ag CompositeDinitrobenzene (DNB)0.161 × 10423.30 × 10-6
Tryptophan2,4-Dinitrophenol (2,4-DNP)1.58 × 105-
Tryptophan2,4-Dinitroanisole (2,4-DNA)0.12 × 105-

Data sourced from studies on representative nitroaromatic compounds. mdpi.comnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. youtube.commdpi.com This enhancement, which can be several orders of magnitude, allows for the detection of analytes at very low concentrations. nih.gov The mechanism relies on the amplification of the electromagnetic field through localized surface plasmon resonance on the nanoscale metal structures. youtube.comnih.gov

For a molecule like this compound, SERS can provide a highly specific vibrational fingerprint. Key vibrational modes that produce strong SERS signals for nitroaromatic compounds include:

Symmetric NO₂ stretching: This is a characteristic and intense peak for nitroaromatics, typically appearing in the 1300–1370 cm⁻¹ region. mdpi.com

Aromatic ring vibrations: C-C stretching and ring breathing modes within the benzene (B151609) ring produce distinct peaks.

C-H vibrations: Signals from the methyl and methoxy (B1213986) groups can also be identified.

Research on the isomer 2,4-dinitroanisole (DNAN) has shown that SERS using silver nanoparticles (AgNPs) modified with L-cysteine methyl ester hydrochloride can achieve detection limits of 20 µg/L. nih.govresearchgate.net The modification facilitates the formation of a Meisenheimer complex between the analyte and the modifier, which enhances the SERS signal. nih.govresearchgate.net This high sensitivity and specificity make SERS a promising tool for the trace detection of nitroaromatic explosives. acs.org

Table 2: Characteristic SERS Peaks for Representative Nitroaromatic Compounds.
CompoundSERS Peak (cm-1)Vibrational Mode Assignment
2,4-Dinitroanisole (DNAN)~1350Symmetric NO₂ Stretch
2,4,6-Trinitrotoluene (B92697) (TNT)1365Symmetric NO₂ Stretch
TNT823NO₂ Scissoring Mode
Musk Xylene (related nitroaromatic)1346Symmetric NO₂ Stretch

Data compiled from SERS studies on DNAN and other nitroaromatic compounds. mdpi.comnih.govoptica.org

Sample Preparation and Enrichment Methodologies

Effective sample preparation is critical for the reliable analysis of trace levels of nitroaromatic compounds in complex matrices such as environmental water or soil. These methodologies aim to isolate the target analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of nitroaromatic compounds from aqueous samples. researchgate.net The method involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent, resulting in a more concentrated and cleaner sample extract.

A variety of sorbent materials have been used for the extraction of nitroaromatics, with selection depending on the specific properties of the analyte and the sample matrix. Common sorbents include styrene-divinylbenzene copolymers (e.g., Porapak RDX), which have been shown to effectively retain a range of nitroaromatics and nitramines. dtic.mildtic.mil The eluted extract, often in acetonitrile, is compatible with subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net

Table 3: Recovery Rates for Nitroaromatic Compounds Using SPE from Water Samples.
CompoundSPE SorbentSample Volume (mL)Recovery (%)
2,4-Dinitrotoluene (B133949)Porapak RDX Cartridge50096
2,6-DinitrotoluenePorapak RDX Cartridge50099
2,4,6-Trinitrotoluene (TNT)Porapak RDX Cartridge50099
Various PharmaceuticalsOasis HLB Cartridge-68-134

Data from studies evaluating SPE performance for explosives and other organic compounds in water. dtic.milnih.gov

Microextraction techniques are advanced, miniaturized sample preparation methods that align with the principles of green analytical chemistry by using minimal to no organic solvents. They are particularly well-suited for handling low-volume samples. mdpi.commdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a small fused-silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred directly to the injection port of a GC for thermal desorption and analysis. SPME has been successfully applied to the analysis of nitroaromatic compounds in water and has been shown to be more sensitive than SPE for small sample volumes. nih.gov

Single-Drop Microextraction (SDME) is another low-solvent technique where a micro-droplet (typically 1-3 µL) of an immiscible organic solvent is suspended from the tip of a microsyringe needle and immersed in a stirred aqueous sample. mdpi.comijrpc.com After a set extraction time, the droplet, now enriched with the analyte, is retracted back into the syringe and injected into a GC. While SDME is cost-effective, it can be more manually intensive and may have higher detection limits compared to SPME for some nitroaromatic explosives. nih.govresearchgate.net

Table 4: Comparison of Detection Limits (LODs) for Nitroaromatic Compounds Using Microextraction and Conventional SPE.
CompoundMethodDetection Limit (LOD) (ng L-1)
2,4-DinitrotolueneSPME-GC-ECNI-MS0.14
2,4-DinitrotolueneSPE-GC-ECNI-MS184
2,6-DinitrotolueneSPME-GC-ECNI-MS0.04
2,6-DinitrotolueneSPE-GC-ECNI-MS110
2,4,6-Trinitrotoluene (TNT)SPME-GC-ECNI-MS0.02
2,4,6-Trinitrotoluene (TNT)SPE-GC-ECNI-MS11

Data based on a comparative study of SPME and SPE for complex water samples. nih.gov

Academic Research Applications and Future Directions in the Study of 2 Methoxy 1 Methyl 3,5 Dinitrobenzene

2-Methoxy-1-methyl-3,5-dinitrobenzene as a Model System for Aromatic Reactivity Studies

The structure of this compound, with its electron-donating methoxy (B1213986) and methyl groups and strongly electron-withdrawing nitro groups, makes it an excellent model for studying the intricate interplay of substituent effects on aromatic reactivity. The two nitro groups significantly decrease the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key area of study where this molecule can provide valuable insights.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgresearchgate.net In the case of this compound, the methoxy group can potentially act as a leaving group in the presence of strong nucleophiles.

Utilization in the Rational Design and Synthesis of Novel Organic Precursors

The reactive nature of this compound makes it a versatile precursor for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The nitro groups can be readily reduced to amino groups, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, the reduction of dinitroaromatic compounds is a common strategy in the synthesis of various biologically active molecules. wiley-vch.de

Furthermore, the activated aromatic ring can undergo nucleophilic substitution of the methoxy group or potentially one of the nitro groups under specific conditions, allowing for the introduction of a wide range of functional groups. This functionalization is a key step in the rational design of molecules with desired properties. For example, the synthesis of various 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, some of which exhibit tyrosine kinase inhibiting activity, has been achieved from related precursors. copernicus.org Similarly, the synthesis of 1,2,4-thiadiazine 1,1-dioxides fused to other aromatic heterocycles often involves the chemical transformation of substituted anilines, which can be derived from the reduction of nitroaromatics. chemistry-chemists.com

The following table outlines potential synthetic transformations of this compound:

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compoundReducing agents (e.g., Sn/HCl, H₂/Pd-C)Diamino-methoxy-toluene derivativePrecursor for heterocycles, dyes
This compoundStrong nucleophiles (e.g., alkoxides, amines)Substituted dinitrotoluene derivativesIntermediate for functional materials
This compoundOxidizing agents (e.g., KMnO₄)Dinitro-methoxy-benzoic acid derivativeMonomer for polymer synthesis

Contributions to Fundamental Understanding of Electron Transfer Processes

Nitroaromatic compounds are well-known for their ability to participate in electron transfer reactions, and this compound is no exception. The electron-withdrawing nature of the nitro groups facilitates the acceptance of electrons, leading to the formation of radical anions. The study of these electron transfer processes is crucial for understanding reaction mechanisms in various chemical and biological systems.

While direct studies on this compound are limited, research on related compounds provides a framework for its potential contributions. For instance, 1-methoxy-5-methylphenazinium methyl sulfate (B86663) has been identified as a photochemically stable electron mediator between NADH and various electron acceptors. nih.gov This suggests that derivatives of this compound could be designed to act as electron transfer agents in biochemical assays or electrochemical sensors.

The reduction of the nitro groups can proceed in a stepwise manner, involving single-electron transfers. The stability and reactivity of the resulting radical anions and dianions are influenced by the electronic environment of the aromatic ring. The presence of both electron-donating (methyl, methoxy) and electron-withdrawing (nitro) groups in this compound allows for a nuanced investigation of how these competing effects modulate the thermodynamics and kinetics of electron transfer.

Emerging Research Areas in Photochemistry and Environmental Chemistry of Nitroaromatics

The photochemical behavior and environmental fate of nitroaromatic compounds are areas of significant research interest due to their presence as pollutants. While specific data for this compound is not widely available, studies on related dinitrotoluene (DNT) and dinitroanisole isomers offer valuable insights. uci.eduwikipedia.orgicm.edu.pl

Nitroaromatic compounds are known to undergo photodegradation in the atmosphere. mdpi.com The photolysis of nitrophenols, for example, can lead to the formation of secondary organic aerosols. uci.edumdpi.com The rate and products of photodegradation are highly dependent on the surrounding environment, such as whether the reaction occurs in the gas phase, in aqueous droplets, or on the surface of particles. unito.it For instance, the photolysis of 4-nitrocatechol (B145892) is less efficient in a glassy organic aerosol surrogate compared to liquid isopropanol, and significantly slower in water, suggesting that such compounds would photolyze more readily in organic aerosol particles than in clouds or fog. uci.edu

The environmental degradation of dinitrotoluenes can proceed through various pathways, including oxidation, photolysis, and biotransformation, leading to a variety of breakdown products. uci.edu In soil, microbial degradation often involves the reduction of the nitro groups to amino groups, forming aminonitrotoluene and diaminotoluene derivatives. wikipedia.org These transformation products can have different toxicities and mobilities in the environment compared to the parent compound. Future research on this compound will likely focus on elucidating its specific photochemical and biodegradation pathways to assess its environmental impact.

Prospects for Advanced Materials Research and Functional Molecule Design

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials and functional molecules.

Energetic Materials: Dinitroaromatic compounds are foundational in the field of energetic materials. wiley-vch.deicm.edu.pl While 2,4,6-trinitrotoluene (B92697) (TNT) is the most well-known, there is ongoing research into new formulations with improved properties such as reduced sensitivity. icm.edu.pl 2,4-Dinitroanisole (DNAN), a related compound, is used in some low-sensitivity melt-cast explosive formulations. wikipedia.org The properties of this compound, such as its density, thermal stability, and explosive performance, could be investigated to assess its potential as a component in novel energetic materials.

Conductive Polymers: The amino derivatives of this compound, obtained through the reduction of the nitro groups, can serve as monomers for the synthesis of conductive polymers. Polyaniline and its derivatives are well-known conductive polymers prepared through the oxidative polymerization of aniline (B41778) monomers. wikipedia.orgekb.egnih.govresearchgate.net The methoxy and methyl groups on the aromatic ring of the monomer derived from this compound would influence the electronic properties, solubility, and processability of the resulting polymer.

Functional Dyes: The chromophoric nature of the dinitroaromatic system, coupled with the potential for further functionalization, makes this compound a potential precursor for the synthesis of functional dyes. The amino derivatives can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes with applications in textiles, printing, and as pH indicators.

The following table summarizes the potential applications in advanced materials:

Material ClassPrecursor Derived From this compoundKey Features and Potential Advantages
Energetic MaterialsThis compound itself or its derivativesPotentially tunable sensitivity and performance based on substitution pattern.
Conductive PolymersDiamino-methoxy-tolueneModified electronic properties and solubility for tailored applications.
Functional DyesDiazotized amino derivativesAccess to a wide range of colors and functionalities for specific applications.

Q & A

Q. How to safely handle and store 2-Methoxy-1-methyl-3,5-dinitrobenzene in a laboratory setting?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 for dust) in poorly ventilated areas .
  • Handling: Avoid dust generation; work in a fume hood to mitigate inhalation risks. Use closed systems for transfer .
  • Storage: Store in a dry, cool environment (room temperature) away from incompatible materials. Use airtight containers to prevent moisture absorption .
  • Decomposition Risks: Thermal decomposition releases nitrogen oxides (NOx). Monitor temperature during reactions and ensure proper ventilation .

Q. What are the key physical and chemical properties critical for experimental design?

Answer:

  • Physical Properties:

    PropertyValueSource
    Melting Point105.3°C
    Boiling Point~335.43°C
    Molecular FormulaC₈H₈N₂O₅
    Molecular Weight212.16 g/mol
  • Chemical Stability: Stable under recommended storage conditions but may react with strong oxidizing agents. Test solubility in DMSO or ethanol for reaction planning .

Q. What analytical techniques are recommended for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy and nitro groups) .
  • High-Performance Liquid Chromatography (HPLC): Employ UV detection (λ = 254 nm) to assess purity, leveraging nitro groups’ strong absorbance .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or EI-MS .

Advanced Research Questions

Q. How can researchers address the lack of comprehensive toxicological data?

Answer:

  • Assumption of Worst-Case Scenarios: Classify the compound as a potential carcinogen if components exceed 0.1% (per IARC, ACGIH guidelines) .
  • In Vitro Testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity as preliminary screens .
  • Exposure Monitoring: Implement air sampling in workspaces to quantify airborne concentrations .

Q. What synthetic routes are available, and how can reaction yields be optimized?

Answer:

  • Synthesis Pathway:
    • Nitration of 2-Methoxy-1-methylbenzene: Use mixed HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at positions 3 and 2.
    • Purification: Recrystallize from ethanol to remove isomers .
  • Optimization Strategies:
    • Control reaction temperature to avoid over-nitration.
    • Use catalytic H₂SO₄ to enhance regioselectivity .

Q. How to analyze and resolve contradictions in reported physicochemical data?

Answer:

  • Experimental Validation: Use differential scanning calorimetry (DSC) to re-measure melting points and gas chromatography (GC) for boiling points.
  • Computational Methods: Apply Quantitative Structure-Property Relationship (QSPR) models to predict logP or solubility .
  • Source Evaluation: Cross-reference data from authoritative databases (e.g., PubChem) and peer-reviewed literature .

Q. What are the potential decomposition pathways under thermal stress?

Answer:

  • Pathways:
    • Above 200°C: Cleavage of nitro groups releases NOx gases.
    • Methoxy group oxidation may yield CO/CO₂ .
  • Mitigation: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Use inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. How can computational chemistry predict reactivity and stability?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., nitro groups as electrophilic centers).
  • Molecular Dynamics (MD): Simulate thermal stability and solvent interactions .

Q. What functionalization strategies enable applications in drug discovery?

Answer:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines for further coupling .
  • Methoxy Demethylation: Use BBr₃ to generate phenolic intermediates for nucleophilic substitution .
  • Cross-Coupling: Introduce halogens via electrophilic substitution for Suzuki-Miyaura reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.